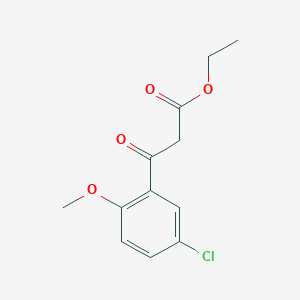

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFSCMZXDKHOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Preparation Method

The primary synthetic route involves a Knoevenagel condensation -type reaction between 5-chloro-2-methoxybenzaldehyde and ethyl acetoacetate under basic conditions, followed by acidification to yield the target β-keto ester.

5-chloro-2-methoxybenzaldehyde + ethyl acetoacetate → Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

- Base catalyst (e.g., piperidine or other amine bases)

- Solvent: often ethanol or similar polar solvent

- Reaction temperature: ambient to reflux conditions

- Post-reaction acidification to neutralize the base and isolate the product

This method is widely used for synthesizing β-keto esters bearing aromatic substituents, leveraging the active methylene group in ethyl acetoacetate and the aldehyde functionality of the substituted benzaldehyde.

Detailed Synthetic Procedure and Variations

While specific experimental details for this compound are limited in the sources, analogous procedures for similar β-keto esters provide insight:

Step 1: Preparation of the substituted benzaldehyde

Commercially available 5-chloro-2-methoxybenzaldehyde is used without further modification.Step 2: Knoevenagel Condensation

The aldehyde is mixed with ethyl acetoacetate in the presence of a catalytic amount of a base such as piperidine or triethylamine. The reaction mixture is stirred at room temperature or gently heated to promote condensation.Step 3: Acidification and Workup

After completion (monitored by TLC or HPLC), the reaction mixture is acidified with dilute acid (e.g., HCl) to neutralize the base and precipitate the product. The crude product is then purified by recrystallization or column chromatography.Step 4: Purification

Silica gel flash chromatography using mixtures of petroleum ether and ethyl acetate is common to isolate the pure β-keto ester.

Related Preparations and Analogues

Research literature on β-keto esters with halogenated and methoxy-substituted aromatic rings provides detailed synthetic protocols that closely parallel the preparation of this compound.

For example, methyl 2-chloro-3-arylacrylates and related compounds have been synthesized via:

- Reaction of substituted benzaldehydes with methyl trichloroacetate or ethyl acetoacetate in anhydrous tetrahydrofuran (THF) under controlled temperature (55-60 °C) with iron powder as a reductant in some cases.

- Use of modified Knoevenagel condensation protocols with iron powder activation or other catalytic systems to improve yields and selectivity.

- Subsequent transformations such as hydrogenation or debromination for related compounds, which may be applicable for further modification of the β-keto ester.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Condition/Value |

|---|---|

| Aldehyde | 5-chloro-2-methoxybenzaldehyde (1.0 eq) |

| Active Methylene Compound | Ethyl acetoacetate (1.0–1.2 eq) |

| Base Catalyst | Piperidine or triethylamine (catalytic amount) |

| Solvent | Ethanol, THF, or mixture |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | 2–6 hours |

| Workup | Acidification with dilute HCl |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) |

| Yield | Typically 50–70% (varies with conditions) |

Research Findings and Optimization Notes

- Base Choice: The use of amine bases such as piperidine is preferred for efficient condensation with minimal side reactions.

- Solvent Effects: Polar protic solvents like ethanol facilitate the reaction, but aprotic solvents such as THF can be used to improve solubility of reactants.

- Temperature Control: Mild heating accelerates the reaction but excessive heat may cause side reactions or decomposition.

- Purity and Isomerism: The product is predominantly the keto form of the β-keto ester; however, enol forms and geometric isomers (Z/E) can exist depending on conditions.

- Scalability: The method is scalable for laboratory synthesis but requires careful control of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted derivatives such as amides or thioethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding phenol.

Scientific Research Applications

Chemical and Synthetic Applications

Intermediate in Organic Synthesis

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate serves as an essential intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its unique structural characteristics that allow for further functionalization and modification.

Synthesis Methodology

The synthesis typically involves the esterification of 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoic acid with ethanol, facilitated by an acid catalyst under reflux conditions. This process ensures complete conversion to the ester form, followed by purification through techniques such as recrystallization or column chromatography. On an industrial scale, continuous flow processes are employed to enhance efficiency and yield while minimizing by-products.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anti-inflammatory properties. These attributes make it a candidate for drug development aimed at treating various conditions, including infections and inflammatory diseases.

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets, potentially inhibiting enzymes or modulating signaling pathways associated with inflammation and oxidative stress responses. This interaction suggests its utility in therapeutic contexts where such pathways are dysregulated .

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, demonstrating its potential as an antimicrobial agent. For instance, experiments have shown moderate activity against selected pathogens, indicating its promise for further exploration as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied. In some cases, it may act by modulating signaling pathways or by binding to specific proteins .

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Ethyl Esters: Mthis compound (CAS: 1002033-74-0) has a lower molecular weight (242.66 vs. 256.68) and higher volatility than its ethyl counterpart, influencing purification and storage .

- Hydroxypropanoate Derivatives: Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate introduces a hydroxyl group, enabling hydrogen bonding and altering solubility profiles .

Amino and Nitro Derivatives

- Amino-Linked Analogs: Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate (CAS: 22316-45-6) incorporates a nitro group and aniline moiety, which are critical for targeting enzymes like AIMP2-DX2 in anticancer research .

- Fluorinated Derivatives: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS: L035912) exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it a preferred intermediate in CNS drug development .

Biological Activity

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is a compound of increasing interest in pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate backbone with a chloro and methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 257 g/mol. The presence of the chlorine and methoxy groups significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Antimicrobial Activity : It has been shown to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Antioxidant Properties : The compound may also exhibit antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's mechanism likely involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory cytokine production, potentially making it useful for treating conditions characterized by chronic inflammation .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate to potent activity .

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity patterns exhibited by this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₃ClO₄ | Exhibits notable antimicrobial and anti-inflammatory activities due to halogen substitution. |

| Ethyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₂BrO₄ | Different halogen substitution affects reactivity but shows lower antimicrobial efficacy. |

| Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃FO₄ | Similar structure but reduced anti-inflammatory effects compared to the target compound. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.